

Application Notes and Protocols for Optimal BAY 1135626 Conjugation

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

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Introduction

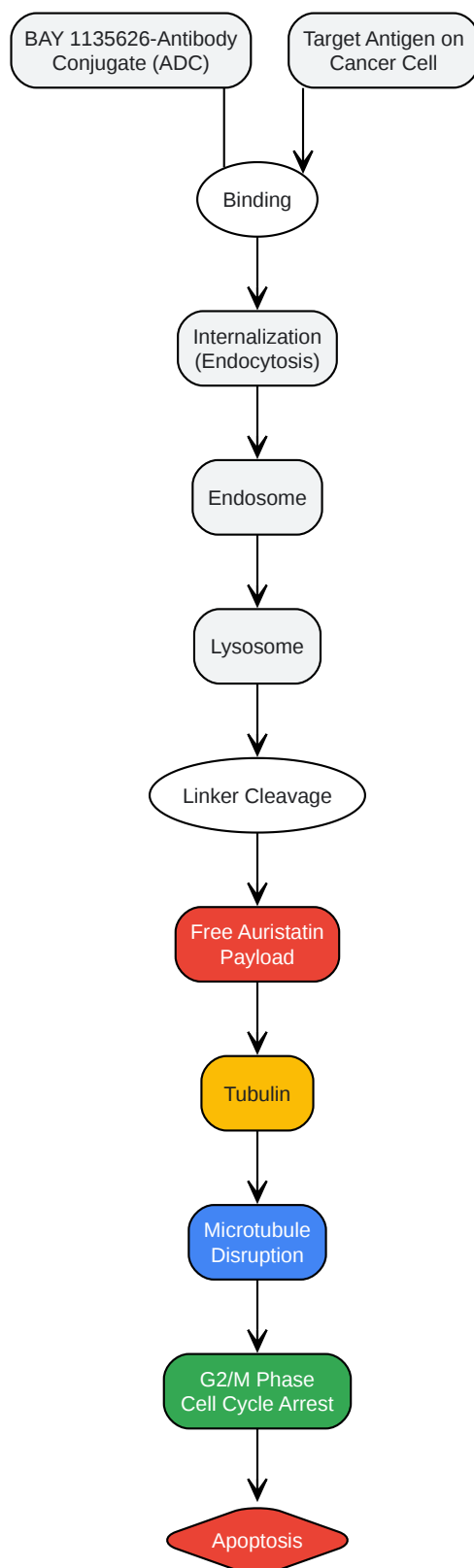
BAY 1135626 is a potent drug-linker conjugate utilized in the synthesis of antibody-drug conjugates (ADCs), most notably in the creation of BAY 1129980, an auristatin-based ADC targeting C4.4A (LYPD3) for non-small cell lung cancer (NSCLC) research.[1][2][3] The successful and efficient conjugation of **BAY 1135626** to a monoclonal antibody (mAb) is critical for the therapeutic efficacy and stability of the resulting ADC. These application notes provide detailed protocols and optimal buffer conditions for the conjugation of **BAY 1135626** to antibodies, ensuring high-yield and site-specific modification.

The conjugation chemistry of **BAY 1135626**, like many auristatin-based payloads, involves the reaction of a maleimide group on the linker with free sulfhydryl (thiol) groups on the antibody.[4][5] These thiol groups are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. This method allows for a controlled drug-to-antibody ratio (DAR) and results in a stable thioether bond.

Signaling Pathway of Auristatin-Based ADCs

Auristatin derivatives, such as the payload of **BAY 1135626**, are highly potent microtubule-disrupting agents.[6][7][8] Upon binding of the ADC to its target antigen on a cancer cell, the complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the auristatin payload. The free auristatin then binds to tubulin, inhibiting its polymerization and

disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.



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Caption: Signaling pathway of an auristatin-based ADC.

Optimal Buffer Conditions for Conjugation

The thiol-maleimide conjugation reaction is sensitive to buffer conditions. The following table summarizes the recommended buffer parameters for the two key steps of the conjugation process: antibody reduction and the conjugation reaction itself.

Parameter	Antibody Reduction	Thiol-Maleimide Conjugation	Rationale
pH	6.5 - 7.5	6.5 - 7.5	Maintains stability of the antibody and favors selective reduction of hinge disulfide bonds. A neutral pH is optimal for the thiol-maleimide reaction, minimizing maleimide hydrolysis at higher pH and protonation of thiols at lower pH.
Buffer Type	Phosphate Buffer, HEPES, MOPS	Phosphate Buffer, HEPES, MOPS	Use of non-nucleophilic buffers is critical to avoid reaction with the maleimide group of BAY 1135626. Avoid Tris and other amine-containing buffers.
Chelating Agent	1-5 mM EDTA	1-5 mM EDTA	Prevents re-oxidation of sulfhydryl groups, which can be catalyzed by trace metal ions.
Temperature	4 - 37 °C	4 - 25 °C	Reduction can be performed at a higher temperature to increase efficiency, while the conjugation is typically carried out at a lower temperature

to minimize side reactions.

Organic Co-solvent

≤ 10%

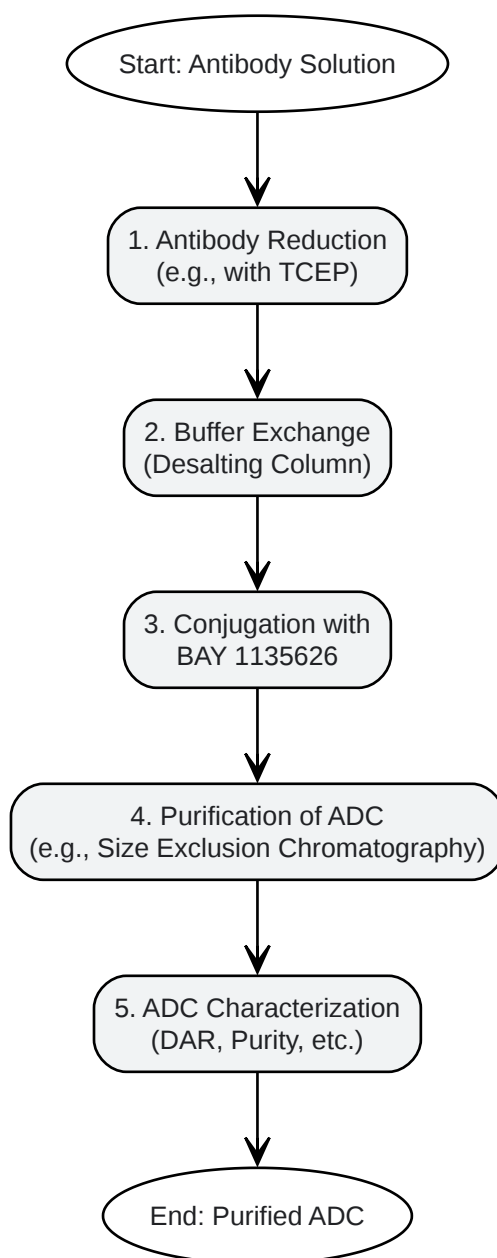
≤ 10% (e.g., DMSO, DMF)

BAY 1135626 is often dissolved in an organic solvent. The final concentration of the co-solvent in the reaction mixture should be kept low to prevent antibody denaturation.

Experimental Protocols

The following protocols provide a general framework for the conjugation of **BAY 1135626** to a monoclonal antibody. Optimization may be required for specific antibodies and desired drug-to-antibody ratios.

Experimental Workflow



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Caption: General workflow for **BAY 1135626** conjugation.

Antibody Reduction

Objective: To selectively reduce the interchain disulfide bonds in the antibody hinge region to generate free thiol groups.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Reduction Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0
- Desalting columns

Protocol:

- Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reduction Buffer.
- Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
- Add a 5-20 molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
- Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
- Immediately after incubation, remove the excess TCEP and reaction byproducts by buffer exchange into the Conjugation Buffer using a desalting column.

Thiol-Maleimide Conjugation

Objective: To conjugate the maleimide-activated **BAY 1135626** to the free thiol groups of the reduced antibody.

Materials:

- Reduced antibody in Conjugation Buffer
- **BAY 1135626**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0

Protocol:

- Prepare a stock solution of **BAY 1135626** in anhydrous DMSO or DMF (e.g., 10 mM).
- Add a 5-10 molar excess of the **BAY 1135626** stock solution to the reduced antibody solution. The final concentration of the organic co-solvent should not exceed 10%.
- Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
- Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the initial amount of **BAY 1135626**. Incubate for 20 minutes at room temperature.

Purification and Analysis of the ADC

Objective: To remove unconjugated **BAY 1135626** and other reaction components, and to characterize the resulting ADC.

Materials:

- Crude ADC reaction mixture
- Purification Buffer: PBS, pH 7.4
- Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system

Protocol:

- Purify the ADC from the reaction mixture using SEC or HIC.
- Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include:
 - UV-Vis Spectroscopy: To determine the concentrations of the antibody and the conjugated drug.
 - Hydrophobic Interaction Chromatography (HIC): To resolve species with different DARs.

- Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the ADC.
- Size Exclusion Chromatography (SEC): To assess the purity and extent of aggregation.

Conclusion

The successful conjugation of **BAY 1135626** to a monoclonal antibody is a multi-step process that requires careful control of buffer conditions and reaction parameters. The protocols and guidelines presented in these application notes are based on the well-established thiol-maleimide conjugation chemistry commonly employed for auristatin-based ADCs. Adherence to these recommendations will facilitate the production of homogenous and stable ADCs for research and development purposes. It is important to note that optimization of these protocols for each specific antibody is crucial for achieving the desired product characteristics.

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